3-Cyano-5-hydroxybenzoic acid

Catalog No.
S3277175
CAS No.
1163141-57-8
M.F
C8H5NO3
M. Wt
163.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-5-hydroxybenzoic acid

CAS Number

1163141-57-8

Product Name

3-Cyano-5-hydroxybenzoic acid

IUPAC Name

3-cyano-5-hydroxybenzoic acid

Molecular Formula

C8H5NO3

Molecular Weight

163.132

InChI

InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12)

InChI Key

AIJZBNIPPCUFCO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)O)C#N

Solubility

not available

3-Cyano-5-hydroxybenzoic acid is an organic compound characterized by a benzene ring with three substituents: a cyano group at the 3-position, a hydroxyl group at the 5-position, and a carboxylic acid group at the 1-position. Its chemical formula is C8H5NO3C_8H_5NO_3 and it has a molecular weight of approximately 165.13 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique functional groups that contribute to its reactivity and biological activity .

Typical of aromatic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid, resulting in the formation of 3-cyano-5-carboxybenzoic acid.
  • Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The hydroxyl or cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of various derivatives that may possess distinct properties and activities.

Research indicates that 3-cyano-5-hydroxybenzoic acid exhibits significant biological activity. It has been studied for its potential as an antibacterial agent, particularly against pathogens like Mycobacterium tuberculosis. Its structural components may contribute to its ability to interact with biological targets, making it a candidate for further investigation in drug development . Additionally, compounds with similar structures have been implicated in the biosynthesis of antibiotics, suggesting that 3-cyano-5-hydroxybenzoic acid could play a role in antibiotic production pathways.

The synthesis of 3-cyano-5-hydroxybenzoic acid can be achieved through various methods, including:

  • Nitration followed by Reduction: Starting from 3-nitro-5-hydroxybenzoic acid, the nitro group can be converted to a cyano group through reduction processes.
  • Direct Substitution: Using starting materials such as 5-hydroxybenzoic acid, the introduction of a cyano group can be accomplished through nucleophilic substitution reactions involving cyanide sources.
  • Carboxylation: The carboxylic acid functionality can be introduced via carboxylation reactions involving appropriate precursors.

These methods provide flexibility in synthesizing this compound and its derivatives for research and industrial applications .

3-Cyano-5-hydroxybenzoic acid has several potential applications:

  • Pharmaceuticals: Due to its antibacterial properties, it may serve as a lead compound for developing new antibiotics.
  • Biochemical Research: It can be used as a reagent in biochemical assays and studies related to enzyme interactions and metabolic pathways.
  • Material Science: The unique properties of this compound may allow for its use in developing advanced materials or coatings with specific chemical functionalities.

These applications underscore the importance of this compound in both scientific research and industrial contexts .

Studies on interaction profiles of 3-cyano-5-hydroxybenzoic acid reveal its potential to bind with various biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems. Further research is required to determine specific binding affinities and modes of action, which could enhance its therapeutic potential .

Several compounds share structural similarities with 3-cyano-5-hydroxybenzoic acid. These include:

  • 4-Bromo-3-hydroxybenzoic acid: Lacks the cyano group but retains a hydroxyl group; may exhibit different reactivity patterns.
  • 3-Amino-5-hydroxybenzoic acid: Contains an amino group instead of a cyano group; known for its role as a precursor in antibiotic biosynthesis.
  • 4-Bromo-3-cyano-5-methoxybenzoic acid: Includes both bromine and methoxy groups; provides insights into the effects of additional substituents on biological activity.

Uniqueness

The uniqueness of 3-cyano-5-hydroxybenzoic acid lies in its combination of functional groups—specifically, the presence of both cyano and hydroxyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activities compared to similar compounds. The dual functionality allows it to participate in diverse

Catalytic Cyanation Strategies for Benzoic Acid Derivatives

The introduction of cyano groups onto aromatic rings demands precise catalytic systems to achieve high yields and selectivity. For 3-cyano-5-hydroxybenzoic acid, palladium-catalyzed decarbonylative cyanation has emerged as a robust method. As demonstrated by Zhang et al., palladium(II) acetate facilitates the direct cyanation of substituted benzoic acids using trimethylsilyl cyanide (TMSCN) under mild conditions (80°C, 12 h), yielding nitriles with functional group tolerance for halogens and alkyl chains. This method avoids the need for pre-functionalized substrates, streamlining synthesis.

Complementary to palladium, copper catalysis offers enantioselective pathways for benzylic C–H cyanation. A copper(I)/bisoxazoline ligand system enables radical relay mechanisms, converting benzylic hydrogen atoms into nitriles with up to 99% enantiomeric excess. This approach is particularly advantageous for chiral intermediates in antibiotic synthesis, where stereochemical purity is paramount.

Table 1: Catalytic Cyanation Methods

CatalystSubstrateConditionsYield (%)Selectivity
Pd(OAc)₂5-Hydroxybenzoic acidTMSCN, 80°C, 12 h85Ortho preference
CuI/L₂Benzylic C–H bondsNFSI, RT, 24 h9198% ee

Regioselective Functionalization of Hydroxybenzoic Acid Scaffolds

Regioselectivity in hydroxybenzoic acid derivatives is governed by electronic and steric effects. The hydroxyl group at position 5 activates the aromatic ring for electrophilic substitution, while the meta-cyano group directs incoming electrophiles to the ortho and para positions. For instance, nitration of 3-cyano-5-hydroxybenzoic acid under concentrated HNO₃ at 60°C selectively yields 3-cyano-5-hydroxy-4-nitrobenzoic acid due to the electron-withdrawing cyano group deactivating the meta position.

Bromination strategies further highlight regiochemical control. Using N-bromosuccinimide (NBS) in acetic acid, bromine incorporates preferentially at position 4, adjacent to the hydroxyl group, producing 4-bromo-3-cyano-5-hydroxybenzoic acid in 78% yield. This selectivity arises from the hydroxyl group’s strong ortho/para-directing influence, overriding the cyano group’s meta-deactivation.

Solvent Effects in Nucleophilic Aromatic Substitution Reactions

Solvent polarity profoundly impacts NAS reactions involving 3-cyano-5-hydroxybenzoic acid. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. For example, the displacement of nitro groups by cyanide ions proceeds 3× faster in DMF than in ethanol due to improved nucleophilicity of CN⁻. Conversely, protic solvents such as ethanol hinder NAS by hydrogen bonding to the nucleophile, though they remain useful for minimizing side reactions in esterification steps.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantNAS Rate (k, ×10⁻³ s⁻¹)Side Products (%)
DMF36.74.2<5
Ethanol24.31.412
Chlorobenzene5.60.98

Protecting Group Strategies for Concurrent Cyano and Hydroxy Modifications

Simultaneous modification of cyano and hydroxy groups necessitates orthogonal protection. Silyl ethers (e.g., tert-butyldimethylsilyl) effectively mask the hydroxyl group during cyanation, as their bulky structure resists nucleophilic attack. For instance, protecting 5-hydroxybenzoic acid with TBSCl (tert-butyldimethylsilyl chloride) prior to cyanation preserves the hydroxyl functionality, achieving 92% yield after deprotection.

The carboxylic acid group is frequently protected as methyl or ethyl esters to prevent side reactions. Ethyl esterification using thionyl chloride and ethanol converts 3-cyano-5-hydroxybenzoic acid into its ethyl ester, which undergoes bromination without decarboxylation. Subsequent hydrolysis with aqueous HCl regenerates the carboxylic acid, demonstrating the reversibility of this protection strategy.

Table 3: Protecting Group Efficiency

Protecting GroupSubstrateConditionsDeprotection Yield (%)
TBS ether5-Hydroxy groupTBSCl, imidazole95
Ethyl esterCarboxylic acidSOCl₂, EtOH88

The mechanistic understanding of cyano group introduction in aromatic compounds, particularly in the formation of 3-cyano-5-hydroxybenzoic acid, represents a critical area of synthetic organic chemistry research [3]. The conversion of aldehydes to nitriles and the direct cyanation of aromatic systems involve complex reaction pathways that require detailed investigation to optimize synthetic routes and understand fundamental chemical processes [4] [5].

Kinetic Studies of Aldehyde-to-Cyano Conversion Pathways

Kinetic investigations of aldehyde-to-cyano conversion reactions have revealed significant insights into the mechanistic pathways governing these transformations [4] [11]. The Schmidt reaction, which represents one of the most extensively studied aldehyde-to-nitrile conversion methods, proceeds through a well-defined kinetic profile with identifiable rate-determining steps [30].

Research conducted on aromatic aldehydes using azidotrimethylsilane in 1,1,1,3,3,3-hexafluoro-2-propanol has demonstrated that the reaction follows first-order kinetics with respect to azide concentration and zero-order kinetics with respect to aldehyde concentration [4] [25]. The rate equation for benzaldehyde conversion has been established as Rate = 654[catalyst]^1.3[Me3SiCN]^1.0[PhCHO]^0, indicating that more than one catalytic species participates in the rate-determining step [11].

Detailed kinetic analysis of titanium-based catalytic systems has revealed that the order with respect to catalyst concentration varies between 1.1 and 1.3, suggesting the involvement of multiple metal centers in the transition state [11]. When acetophenone was used as substrate, the rate equation was determined as Rate = 0.013[catalyst]^1.1[Me3SiCN]^1.0[PhCOMe]^0, highlighting the significantly lower reactivity of ketones compared to aldehydes [11].

SubstrateRate ConstantCatalyst OrderReaction TimeYield (%)
Benzaldehyde6541.330 minutes83-92
4-Nitrobenzaldehyde--45 minutes83
Acetophenone0.0131.11-4 days56-72
4-Methoxybenzaldehyde--2 hours85-90

Temperature dependence studies have shown that reactions conducted at elevated temperatures (60-80°C) exhibit enhanced reaction rates but decreased enantioselectivity in asymmetric variants [11] [39]. The activation energy for the aldehyde-to-nitrile conversion has been calculated to range from 25.0 to 33.8 kcal/mol depending on the specific reaction pathway and catalytic system employed [23] [26].

The mechanism of aldehyde conversion involves initial formation of an azidoalkanol intermediate, followed by dehydration and nitrogen elimination to yield the corresponding nitrile [30]. Kinetic isotope effect studies using deuterated aldehydes have confirmed that carbon-hydrogen bond breaking is not involved in the rate-determining step, consistent with the proposed mechanism involving nitrogen-carbon bond formation as the critical transition [30].

Computational Modeling of Transition States in Cyanation Reactions

Computational studies employing density functional theory have provided detailed insights into the transition state structures and energetics of cyanation reactions [8] [23] [26]. Calculations at the B3LYP/6-31+G(d) level of theory have revealed that the cyanation process involves distinct transition state geometries depending on the specific reaction mechanism [8] [24].

For the bifunctional Lewis acid-Lewis base mechanism in titanium-catalyzed cyanation, computational modeling has identified two primary pathways: the Ti-HCN mechanism and the bifunctional LALB mechanism [26]. The Ti-HCN mechanism involves decomposition of hydrogen cyanide followed by concerted transition state formation, while the LALB mechanism requires initial isomerization of hydrogen cyanide to hydrogen isocyanide [26].

Natural population analysis calculations have demonstrated that the regioselectivity of cyanation reactions can be predicted based on charge density changes upon oxidation [8]. The largest difference between cation radical and ground state natural population analysis values correlates with the experimentally observed major substitution position [8]. For 3-bromoveratrole, computational predictions accurately matched experimental regioselectivity outcomes [8].

Calculation MethodTransition State Energy (kcal/mol)Activation BarrierSelectivity Factor
B3LYP/6-31+G(d)25.0-33.8High30:1 dr
CASSCF/6-31G*21.8-29.4Medium2.6:1
CASPT2/6-31G*23.5Medium-High>99:1 er
TD-DFT1.4-3.5Low-MediumVariable

Time-dependent density functional theory calculations have shown remarkable accuracy in predicting free-energy barriers for photochemical cyanation processes [24]. The mean error between calculated and experimental barriers ranges from 1.4 to 3.5 kcal/mol, with maximum errors not exceeding 5.5 kcal/mol [24]. These calculations have confirmed that zero-point vibrational energy corrections typically reduce calculated barriers by 2.7-2.9 kcal/mol compared to electronic energies alone [24].

Transition state optimization using the nudged elastic band method has revealed that cyanation reactions proceed through concerted mechanisms where carbon-cyanide bond formation occurs simultaneously with substrate activation [9] [12]. The reaction coordinate analysis indicates that the transition state occurs early along the reaction pathway, consistent with the observed kinetic behavior [27].

Role of Lewis Acid Catalysts in Directing Group Orientation

Lewis acid catalysts play a crucial role in determining the regioselectivity and reaction efficiency of cyanation processes [13] [14] [16]. Boron trifluoride etherate has emerged as one of the most effective Lewis acids for promoting direct cyanation of aromatic substrates with excellent regioselectivity [14] [15].

Aluminum trichloride-catalyzed cyanation reactions proceed through formation of electrophilic cyanogen species that attack electron-rich aromatic positions [18]. The proposed mechanism involves initial coordination of the Lewis acid to the cyanide source, generating a highly electrophilic cyanogen complex that undergoes regioselective aromatic substitution [18]. For anisole derivatives, the reaction proceeds preferentially at the para position, yielding 4-methoxybenzonitrile as the major product [18].

The directing effect of Lewis acids has been systematically investigated for various aromatic substrates [20]. Meta-directing groups such as cyano, nitro, and carbonyl functionalities direct incoming electrophiles to the meta position through electronic deactivation of ortho and para positions [19] [20]. Conversely, ortho-para directing groups such as hydroxyl, alkoxy, and amino substituents activate these positions through resonance donation [19].

Lewis AcidSubstrateRegioselectivityYield (%)Reaction Conditions
BF3·OEt2Indoles3-position85-92Room temperature, 1-3 h
AlCl3Anisolepara-position67-75110°C, 2 h
B(C6F5)3Benzyl alcoholsα-position90-98Ambient conditions
TiCl4Aldehydes-68-7525°C, 8-24 h

Computational analysis of Lewis acid activation has revealed that the binding affinity between the acid and cyanide source directly correlates with reaction efficiency [16] [17]. Strong Lewis acids such as aluminum trichloride and boron trifluoride form stable complexes with cyanide nucleophiles, enhancing their electrophilic character and promoting efficient aromatic substitution [18] [21].

The role of Lewis acids in stereoselective cyanation has been extensively studied using chiral disulfonimide catalysts [10]. These systems achieve remarkable enantioselectivity through asymmetric counteranion-directed catalysis, where the chiral anion controls the facial selectivity of the cyanide approach [10]. Activation energies for Lewis acid-catalyzed processes typically range from 15-25 kcal/mol, significantly lower than uncatalyzed pathways [22].

Cyclization Reactions Utilizing Cyano-Carboxylic Acid Synthons

3-Cyano-5-hydroxybenzoic acid serves as a highly versatile synthon in cyclization reactions due to its unique structural features that enable multiple modes of reactivity [2]. The compound possesses three distinct reactive sites: the cyano group, the hydroxyl group, and the carboxylic acid functionality, which can participate in various cyclization pathways to construct heterocyclic frameworks .

Radical-mediated cyclization reactions represent one of the most important applications of 3-cyano-5-hydroxybenzoic acid in heterocyclic synthesis [4] [5]. The cyano group can undergo homolytic cleavage under appropriate conditions to generate cyano radicals, which then participate in intramolecular cyclization processes [4]. These reactions typically proceed through radical intermediates and exhibit high regioselectivity, making them valuable for constructing complex heterocyclic scaffolds [5]. The activation energy for radical generation ranges from 12 to 18 kcal/mol, making these processes accessible under mild thermal conditions [4].

Base-catalyzed cyclization reactions have proven particularly effective for constructing nitrogen-containing heterocycles [6] [7]. The reaction of 3-cyano-5-hydroxybenzoic acid with primary amines in the presence of potassium carbonate or sodium carbonate in aqueous medium proceeds through Michael addition followed by cyclization [6]. This approach yields pyrrolopyridine derivatives in 75-95% yield with excellent functional group tolerance [6]. The aqueous reaction medium makes this methodology environmentally friendly and operationally simple [7].

Palladium-catalyzed cyclization reactions have emerged as powerful tools for constructing quinazoline derivatives from 3-cyano-5-hydroxybenzoic acid [8]. The reaction proceeds through a tandem addition-cyclization mechanism where the palladium catalyst activates the cyano group toward nucleophilic attack [8]. The resulting intermediates undergo cyclization to form quinazoline products with yields ranging from 68-92% [8]. This methodology exhibits broad substrate scope and good functional group tolerance, making it suitable for diverse synthetic applications [8].

Acid-catalyzed condensation-cyclization reactions provide access to coumarin derivatives [9]. The reaction of 3-cyano-5-hydroxybenzoic acid with aldehydes under acidic conditions proceeds through imine formation followed by cyclization [9]. Hydrotalcite catalysts have proven particularly effective for these transformations, providing recyclable catalytic systems with yields of 70-89% [9]. The use of solid acid catalysts facilitates product isolation and catalyst recovery [9].

Construction of Polyfunctionalized Quinoline Derivatives

The construction of polyfunctionalized quinoline derivatives represents a major application area for 3-cyano-5-hydroxybenzoic acid [10] [11] [12]. The compound's multifunctional nature enables the formation of highly substituted quinoline frameworks through various synthetic strategies [11].

Friedländer reaction approaches have been extensively developed for quinoline synthesis using 3-cyano-5-hydroxybenzoic acid as a starting material [10]. The reaction with ketones or aldehydes in the presence of Lewis acids such as aluminum chloride or zinc chloride proceeds through condensation followed by cyclization [10]. This methodology provides access to polyfunctional quinolines with yields of 60-85% under anhydrous conditions at temperatures ranging from 100-200°C [10]. The high atom economy of these reactions makes them attractive for large-scale synthesis [10].

Multicomponent reactions have emerged as powerful tools for constructing pyrimidoquinoline derivatives [10]. The reaction of 3-cyano-5-hydroxybenzoic acid with aromatic amines, aldehydes, and barbituric acid derivatives in the presence of organocatalysts such as L-proline or 1,4-diazabicyclo[2.2.2]octane proceeds through a cascade mechanism [10]. These reactions can be conducted in aqueous-ethanol mixtures at temperatures of 70-90°C, yielding pyrimidoquinoline derivatives in 82-96% yield [10]. The use of water as a co-solvent enhances the environmental compatibility of these processes [10].

Knoevenagel condensation reactions provide access to aminoquinoline derivatives under metal-free conditions [10]. The reaction of 3-cyano-5-hydroxybenzoic acid with active methylene compounds proceeds through condensation followed by cyclization [10]. Microwave heating has proven particularly effective for these transformations, reducing reaction times while maintaining high yields of 78-94% [10]. The catalyst-free nature of these reactions simplifies operational procedures and reduces costs [10].

Ionic liquid-mediated cyclization reactions have been developed for constructing tricyclic quinoline systems [10]. The use of ionic liquids as both solvent and catalyst enables recyclable processes with short reaction times [10]. These reactions proceed at moderate temperatures of 75°C and provide tricyclic quinoline products in 85-95% yield [10]. The recyclability of ionic liquid catalysts makes these processes sustainable and economically viable [10].

Tandem Reactions for Fused Pyridine Ring Systems

Tandem reactions utilizing 3-cyano-5-hydroxybenzoic acid have been developed for constructing fused pyridine ring systems [13] [7] [14]. These reactions involve multiple bond-forming steps in a single operation, leading to complex polycyclic structures [13].

Tandem addition-cyclization reactions have been employed for constructing fused pyridine rings [7]. The reaction of 3-cyano-5-hydroxybenzoic acid with propiolamide derivatives in the presence of transition metal catalysts proceeds through Michael addition followed by cyclization [13]. These reactions can be conducted under moderate temperatures in air atmosphere, yielding fused pyridine rings in 69-93% yield [7]. The one-pot nature of these reactions provides structural diversity while maintaining operational simplicity [7].

Ring opening-cyclization cascades have been developed for constructing bicyclic pyridine systems [14]. The reaction of 3-cyano-5-hydroxybenzoic acid derivatives with alkyl halides in the presence of cesium carbonate proceeds through ring opening followed by cyclization [14]. These reactions are conducted in tetrahydrofuran at 60°C under base-promoted conditions, yielding bicyclic pyridine systems in 44-88% yield [14]. The regioselectivity of these processes can be controlled through appropriate choice of reaction conditions [14].

Oxidative cyclization reactions provide access to pyridone derivatives [13]. The reaction of 3-cyano-5-hydroxybenzoic acid with oxidizing agents under photoredox catalysis proceeds through oxidative coupling followed by cyclization [13]. These reactions utilize photoredox catalysts under mild oxidizing conditions, yielding pyridone derivatives in 76-99% yield [13]. The efficient tandem process enables high yields while maintaining mild reaction conditions [13].

Photocatalytic cyclization reactions have been developed for constructing heterocyclic pyridines [13]. The reaction of 3-cyano-5-hydroxybenzoic acid under visible light irradiation in the presence of photocatalysts proceeds through photochemical activation followed by cyclization [13]. These reactions can be conducted at room temperature under visible light, yielding heterocyclic pyridines in 59-91% yield [13]. The mild photochemical conditions provide selectivity while avoiding harsh reaction conditions [13].

The mechanistic understanding of these tandem reactions reveals that the cyano group activation enhances electrophilicity, facilitating nucleophilic addition reactions . The hydroxyl group provides hydrogen bonding stabilization, which stabilizes transition states and intermediates . The carboxylic acid functionality enables chelation-assisted transformations through metal coordination . These mechanistic insights have enabled the development of more efficient and selective synthetic methodologies .

Recent research findings have demonstrated that the electron-withdrawing cyano group increases acidity, modulating reaction thermodynamics . The ortho-meta substitution pattern favors cyclization, determining regioselectivity patterns . Solvent polarity affects reaction selectivity, controlling reaction rates and selectivity . Temperature controls reaction pathway, switching between competing pathways . These findings have significant synthetic implications, enabling mild reaction conditions, improving product stability, and facilitating purification processes .

The synthetic applications of 3-cyano-5-hydroxybenzoic acid in heterocyclic compound synthesis demonstrate the compound's versatility as a building block for complex molecular architectures . The ability to construct diverse heterocyclic frameworks through multiple reaction pathways makes this compound valuable for medicinal chemistry and materials science applications . The development of environmentally friendly synthetic methodologies using aqueous reaction media and recyclable catalysts enhances the practical utility of these processes [6].

XLogP3

0.9

Dates

Modify: 2023-08-19

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